3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
288401-51-4 |
|---|---|
Molecular Formula |
C9H6Cl2N2O |
Molecular Weight |
229.06 g/mol |
IUPAC Name |
4,5-dichloro-2-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-3-5(8-1-2-12-13-8)9(14)4-7(6)11/h1-4,14H,(H,12,13) |
InChI Key |
JRIGEGBLSPRTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=C(C=C2O)Cl)Cl |
Origin of Product |
United States |
Contextualization of Pyrazole Scaffolds in Advanced Medicinal Chemistry Research
The pyrazole (B372694) ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its presence in a multitude of compounds exhibiting a wide array of pharmacological activities. researchgate.netnih.govnih.gov The versatility of the pyrazole core allows it to serve as a foundational structure for drugs targeting a diverse range of biological receptors and enzymes. nih.gov
The success of pyrazole-based compounds is exemplified by several commercially available drugs that address various medical needs. researchgate.nettandfonline.com Due to their proven therapeutic potential, pyrazole derivatives are a focal point of extensive research, with activities reported including anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and anticonvulsant properties. researchgate.netglobalresearchonline.net The metabolic stability of the pyrazole ring and its ability to engage in various molecular interactions, such as hydrogen bonding, contribute to its utility in drug design. nih.govnih.gov
Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold
| Drug Name | Therapeutic Class | Primary Use |
|---|---|---|
| Celecoxib | Anti-inflammatory | Treatment of arthritis and acute pain researchgate.net |
| Sildenafil | Vasodilator | Treatment of erectile dysfunction researchgate.nettandfonline.com |
| Rimonabant | Anti-obesity | Appetite suppressant (withdrawn) researchgate.netnih.gov |
| Apixaban | Anticoagulant | Prevention of blood clots researchgate.net |
| Crizotinib | Anticancer | Treatment of non-small cell lung cancer globalresearchonline.net |
| Lenacapavir | Antiviral | Treatment of HIV tandfonline.com |
Rationale for Investigating Dichlorinated Hydroxyphenyl Pyrazole Derivatives
The rationale for synthesizing and studying a molecule like 3-(4,5-dichloro-2-hydroxyphenyl)pyrazole is rooted in established principles of medicinal chemistry, where specific functional groups are strategically added to a core scaffold to modulate its biological activity.
Pyrazole (B372694) Core : As established, the pyrazole nucleus provides a robust and biologically active foundation. Its aromatic nature and the presence of nitrogen atoms allow for diverse substitutions and interactions with biological targets. nih.govmdpi.com
Dichlorinated Phenyl Group : Halogenation, particularly with chlorine, is a common and effective strategy in drug design. beilstein-archives.orgresearchgate.net The introduction of chlorine atoms to the phenyl ring can significantly alter a molecule's physicochemical properties. These changes include increased lipophilicity (fat solubility), which can enhance the molecule's ability to cross cell membranes. Furthermore, the strong electron-withdrawing nature of chlorine atoms modifies the electronic distribution of the ring, which can influence how the molecule binds to its target protein. semanticscholar.org Research on other dichlorinated phenyl pyrazoles has demonstrated potent biological activities, including antibacterial and insecticidal effects, validating this approach. semanticscholar.orgbiomedpharmajournal.org For instance, the insecticidal properties of phenylpyrazoles like fipronil (B1672679) are linked to their ability to block GABA-gated chloride channels. semanticscholar.orgresearchgate.net
Hydroxyphenyl Group : The hydroxyl (-OH) group is a key functional group in many pharmaceuticals. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong, specific interactions with amino acid residues in the active sites of enzymes and receptors. nih.gov This can lead to increased binding affinity and selectivity. The placement of the hydroxyl group on the phenyl ring is critical and can direct the molecule's orientation within a binding pocket. Studies on other hydroxyphenyl pyrazoline derivatives have explored their potential as antimicrobial agents. researchgate.net
The combination of these three components in this compound creates a molecule with potential for high potency and specific biological activity, making it a logical target for investigation in drug discovery programs.
Mechanistic Investigations of 3 4,5 Dichloro 2 Hydroxyphenyl Pyrazole S Biological Interactions
Molecular Target Identification and Validation Approaches
Identifying the specific molecular targets of a compound like 3-(4,5-dichloro-2-hydroxyphenyl)pyrazole is a critical first step in understanding its biological effects. A common approach involves a combination of computational and experimental methods. In silico techniques, such as molecular docking and pharmacophore modeling, can predict potential binding partners by screening the compound against libraries of known protein structures. These computational predictions then require experimental validation.
One widely used validation method is the cellular thermal shift assay (CETSA), which can confirm direct binding of a compound to a target protein within a cellular environment. Additionally, photoaffinity labeling, in conjunction with proteomic analysis, can be employed to covalently link the compound to its target, allowing for subsequent identification through techniques like mass spectrometry. For pyrazolone-based compounds, this approach has been successfully used to identify targets such as the 14-3-3 protein isoforms.
While no specific molecular targets for this compound have been definitively identified in the available literature, research on analogous compounds provides some direction. For instance, a structurally similar compound, 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamide, has been identified as an inhibitor of the Hsp90 molecular chaperone, suggesting that related pyrazoles may target proteins involved in cellular stress responses and protein folding. nih.gov
Enzyme Inhibition Kinetics and Mechanistic Pathways
Once a molecular target, particularly an enzyme, is identified, the next step is to characterize the nature of the inhibition. Enzyme inhibition kinetics studies are crucial for elucidating the mechanism by which a compound affects enzyme activity. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor.
The data generated from these assays can be used to determine key kinetic parameters, such as the Michaelis constant (K_m) and the maximal velocity (V_max), and to identify the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For example, studies on other pyrazole (B372694) derivatives have demonstrated competitive inhibition of enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). nih.gov In such cases, the inhibitor binds to the same active site as the substrate.
The determination of the inhibition constant (K_i) provides a quantitative measure of the inhibitor's potency. A low K_i value indicates high-affinity binding to the enzyme. Understanding the kinetic mechanism is essential for optimizing the inhibitor's structure to enhance its potency and selectivity.
Receptor Binding Affinity and Specificity Profiling
If the molecular target is a receptor, characterizing the binding affinity and specificity is paramount. Radioligand binding assays are a classic method for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand, known to bind to the receptor, by the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (K_i).
Specificity profiling involves testing the compound against a panel of different receptors to assess its selectivity. A compound that binds with high affinity to a single receptor with minimal off-target binding is generally preferred for therapeutic development to reduce the potential for side effects. For some pyrazole-based compounds, high affinity and selectivity for specific receptor subtypes, such as the estrogen receptor α (ERα), have been demonstrated.
Cellular Pathway Modulation and Signal Transduction Interventions
For example, if this compound were to inhibit a specific kinase, researchers would expect to see a decrease in the phosphorylation of that kinase's downstream substrates. Similarly, if it were to bind to a nuclear receptor, changes in the expression of genes regulated by that receptor would be anticipated. Studies on other pyrazole derivatives have shown modulation of inflammatory pathways, such as the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. researchgate.net
Advanced Protein-Ligand Interaction Dynamics Studies
To gain a more detailed understanding of how a compound interacts with its protein target at an atomic level, advanced biophysical and computational techniques are employed. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution three-dimensional structures of the protein-ligand complex, revealing the precise binding mode and the key amino acid residues involved in the interaction.
Molecular dynamics (MD) simulations can complement these experimental methods by providing insights into the dynamic nature of the protein-ligand interaction over time. These simulations can help to understand how the compound affects the conformational flexibility of the protein and can be used to calculate the binding free energy, providing a theoretical measure of binding affinity. While the crystal structure of a derivative, (3,5-dichloro-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, has been determined, offering some structural insights, detailed dynamic studies for the parent compound are not yet available. nih.gov
Computational and Theoretical Chemistry Studies on 3 4,5 Dichloro 2 Hydroxyphenyl Pyrazole
Molecular Docking and Virtual Screening Applications for Target Prediction
Molecular docking and virtual screening are foundational techniques in computational drug discovery used to predict how a molecule might interact with a biological target, typically a protein. These methods are widely applied to pyrazole (B372694) derivatives to identify potential therapeutic targets and prioritize compounds for synthesis and experimental testing.
Virtual screening involves computationally screening large libraries of compounds against a specific protein target to identify potential "hits". nih.gov For pyrazole-based compounds, high-throughput virtual screening (HTVS) has been employed to efficiently analyze extensive chemical libraries, leading to the identification of novel inhibitors for targets like Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.comresearchgate.netchemmethod.com This process typically involves several stages of filtering, from initial rapid docking to more refined evaluations, to select the most promising candidates. researchgate.net
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. researchgate.net For pyrazole derivatives, docking studies have been used to screen for potential inhibitors of various protein and receptor tyrosine kinases. researchgate.netnih.gov The results of these studies provide critical information, including:
Binding Energy: A score that estimates the strength of the interaction. Lower binding energies typically indicate a more favorable interaction. researchgate.net
Binding Pose: The specific orientation of the ligand within the receptor's active site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.net
These studies have successfully identified pyrazole-based inhibitors for targets such as VEGFR-2, Aurora A, and CDK2, demonstrating that these compounds can fit deeply within the binding pockets and establish significant interactions. researchgate.netnih.gov
Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives Data based on findings for various pyrazole derivatives, not specifically 3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole.
| Pyrazole Derivative Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Thiadiazole-Pyrazoles | VEGFR-2, Aurora A, CDK2 | Demonstrated low binding energies and good inhibition constants, suggesting potential as multi-target kinase inhibitors. | researchgate.net |
| General Pyrazoles | CDK8 | HTVS identified seven type I and two type II inhibitors from a library of over 12,000 pyrazole compounds. | researchgate.net |
| General Pyrazoles | Proteasomes | Virtual screening of ~340,000 molecules yielded a novel pyrazole-scaffold proteasome inhibitor with in vivo efficacy. | nih.gov |
| Pyrazole-Imides | Hsp90α | Target identification via PharmMapper server and docking confirmed Hsp90α as a potential target for anticancer activity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazole analogs, 3D-QSAR studies are employed to understand the structural requirements for potent biological activity and to design new molecules with enhanced efficacy. nih.gov
The process involves calculating a set of molecular descriptors (physicochemical, topological, etc.) for a series of related compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. nih.gov
Key aspects of QSAR modeling for pyrazole derivatives include:
Model Development: Generation of statistically robust models using training sets of compounds. For a series of pyrazole derivatives targeting RET kinase, a 3D-QSAR model was developed with a high cross-validated correlation coefficient (q²) of 0.649 and a non-cross-validated correlation coefficient (r²) of 0.955, indicating good reliability. nih.gov
Predictive Power: The models are validated using an external test set of compounds to ensure they can accurately predict the activity of new, untested molecules. nih.gov
Contour Map Analysis: 3D-QSAR models generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. This provides a visual guide for designing more potent compounds. nih.gov
QSAR studies on pyrazole derivatives have successfully identified key molecular features—such as dipole moment, LUMO energy, and solvent-accessible surface area—that are critical for their cytotoxic effects against cancer cells. nih.gov These predictive models serve as a valuable tool for optimizing lead compounds in drug development. researchgate.net
Table 2: Statistical Parameters from a Representative 3D-QSAR Study on Pyrazole Derivatives Data from a study on pyrazole derivatives as RET kinase inhibitors. nih.gov
| Statistical Parameter | Value | Significance |
|---|---|---|
| q² (Cross-validated r²) | 0.649 | Indicates good internal model predictivity. |
| r² (Non-cross-validated r²) | 0.955 | Shows a strong correlation between predicted and experimental activity for the training set. |
| SEE (Standard Error of Estimate) | 0.198 | Represents the standard deviation of the residuals, with lower values indicating a better fit. |
| F-value | 158.318 | A high F-value indicates a statistically significant regression model. |
| Optimal Number of Components (ONC) | 6 | The number of principal components used to build the PLS model. |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. For pyrazole derivatives, DFT calculations provide fundamental insights into their chemical reactivity and molecular properties. researchgate.net
DFT studies on pyrazole-related structures typically involve:
Geometry Optimization: Calculating the most stable, lowest-energy 3D conformation of the molecule. nih.gov
Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): Creating a map of electrostatic potential on the molecule's surface to identify regions that are rich or deficient in electrons, which helps predict sites for electrophilic and nucleophilic attack. researchgate.net
Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov
Molecular Dynamics (MD) Simulations of Compound-Target Complexes
While molecular docking provides a static snapshot of a compound binding to its target, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of the compound-target complex over time. eurasianjournals.com MD simulations are essential for validating docking results and assessing the stability of the predicted binding pose. rsc.org
For pyrazole inhibitors, MD simulations are used to:
Assess Complex Stability: By running simulations for tens to hundreds of nanoseconds, researchers can determine if the ligand remains stably bound in the active site. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to evaluate stability. nih.govtandfonline.com A stable system will show the RMSD values leveling off after an initial equilibration period. tandfonline.com
Analyze Dynamic Interactions: MD simulations reveal how interactions, such as hydrogen bonds, change over the course of the simulation, providing a more realistic picture of the binding event. nih.govrsc.org
Refine Binding Poses: The simulation can show the ligand adjusting its conformation within the binding pocket to achieve a more favorable state, which may differ slightly from the initial docked pose. nih.gov
Studies on pyrazole-based inhibitors targeting proteins like RET kinase and CDK2 have used MD simulations to confirm that the compounds remain stably anchored in the active site, maintaining key hydrogen bonds and hydrophobic interactions throughout the simulation. nih.govrsc.org
Binding Energy Calculations and Elucidation of Interaction Hotspots
Calculating the binding free energy provides a quantitative estimate of the affinity between a ligand and its target protein. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular post-processing techniques applied to MD simulation trajectories to calculate binding free energies. tandfonline.comnih.gov
These calculations are crucial for:
Ranking Compounds: MM/GBSA and MM/PBSA can be used to rank a series of compounds more accurately than simple docking scores, helping to discriminate between active and inactive molecules. nih.gov
Decomposing Binding Energy: The total binding free energy can be broken down into contributions from different energy components (e.g., van der Waals, electrostatic, polar and nonpolar solvation energies). semanticscholar.org Studies on pyrazole-based Hsp90 inhibitors have shown that van der Waals energy is the primary driving force for binding. tandfonline.com
Identifying Interaction Hotspots: The energy can also be decomposed on a per-residue basis, which identifies the specific amino acid residues ("hotspots") that contribute most significantly to the binding affinity. tandfonline.comsemanticscholar.org This information is invaluable for structure-based drug design, as it highlights which interactions should be maintained or enhanced to improve potency. semanticscholar.org
For example, in a study of a pyrazole derivative inhibiting RET kinase, MM/PBSA calculations predicted a binding free energy of -233.399 kJ/mol, with van der Waals energy (-154.682 kJ/mol) being the most significant contributor. semanticscholar.org
Exploration of Diverse Biological Modalities Associated with 3 4,5 Dichloro 2 Hydroxyphenyl Pyrazole
Investigation of Antimicrobial Modalities
The antimicrobial potential of pyrazole (B372694) derivatives has been a subject of interest in medicinal chemistry. mdpi.combiointerfaceresearch.com Studies on various substituted pyrazoles have demonstrated their activity against a range of microbial pathogens, including bacteria and fungi. nih.govnih.govmdpi.com However, specific data, such as Minimum Inhibitory Concentration (MIC) values, for 3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole against specific bacterial or fungal strains are not detailed in the available literature.
Assessment of Antiproliferative and Cytostatic Activities in Cellular Models
Many pyrazole-containing compounds have been investigated for their potential as anticancer agents. mdpi.comnih.govnih.govwaocp.org The antiproliferative effects of these derivatives are often evaluated against various cancer cell lines, with some compounds showing promising cytostatic and cytotoxic activities. researchgate.net Despite the general interest in pyrazoles as potential antiproliferative agents, specific IC50 values or detailed mechanistic studies for this compound in cellular models are not presently available in the reviewed literature.
Analysis of Anti-inflammatory Pathway Modulation
The role of pyrazole derivatives as anti-inflammatory agents is well-documented, with some compounds acting as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.govresearchgate.netnih.govijpsdronline.com The anti-inflammatory properties of pyrazoles are a significant area of research. mdpi.com However, specific studies detailing the modulatory effects of this compound on anti-inflammatory pathways or its specific enzyme inhibition profile are not described in the available scientific reports.
Characterization of Enzyme Regulatory Potentials (e.g., Kinase, Protease Inhibition)
The ability of pyrazole derivatives to act as enzyme inhibitors has been explored, particularly in the context of kinase and protease inhibition. nih.govresearchgate.net These enzymes play crucial roles in various cellular processes, and their inhibition can have therapeutic effects. While the broader class of pyrazoles has been studied for these activities, specific data on the enzyme regulatory potentials of this compound are not available.
Study of Neuropharmacological Interaction Potentials
Certain pyrazole and pyrazoline derivatives have been investigated for their potential effects on the central nervous system. zsmu.edu.ua These studies explore activities such as analgesic and other neuropharmacological effects. However, there is a lack of specific research in the public domain that characterizes the neuropharmacological interaction potentials of this compound.
Development of Advanced Derivatives and Analogs of 3 4,5 Dichloro 2 Hydroxyphenyl Pyrazole
Design Principles for Novel Chemical Entities with Enhanced Properties
The design of novel derivatives of 3-(4,5-dichloro-2-hydroxyphenyl)pyrazole is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The pyrazole (B372694) nucleus is recognized as a "privileged scaffold," meaning it can bind to multiple biological targets, making it a cornerstone for drug discovery. tandfonline.comnih.gov The core strategy involves structure-activity relationship (SAR) studies, where systematic modifications of the parent molecule inform the design of improved analogs.
Key areas for modification on the this compound scaffold include:
The Pyrazole Ring: Alterations to the substituents on the nitrogen atoms (N1) or the carbon atom at position 4 (C4) can significantly impact biological activity. nih.gov For instance, introducing different aryl or alkyl groups at N1 can modulate binding affinity and selectivity for a given target.
The Dichlorophenyl Group: The chlorine atoms and their positions are critical for activity, but exploration of other halogen substitutions or the introduction of different electron-withdrawing or -donating groups can fine-tune electronic properties and metabolic stability. cambridgemedchemconsulting.com Shifting the substitution pattern on the phenyl ring can also alter the molecule's conformation and interaction with target proteins.
The Hydroxyphenyl Group: The phenolic hydroxyl group is a key pharmacophoric feature, often involved in hydrogen bonding with biological targets. Modifications here, such as etherification or esterification, are typically explored in the context of prodrug strategies. nih.govresearchgate.net However, its position relative to the pyrazole ring and the chloro substituents is a critical determinant of its acidic character and binding interactions.
Optimization efforts often focus on improving ADME (absorption, distribution, metabolism, and excretion) properties. For example, introducing polar groups can enhance solubility, while blocking sites of metabolism—often electron-rich aromatic rings—can increase a compound's half-life. cambridgemedchemconsulting.com Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are frequently employed to predict the effects of these modifications and prioritize the synthesis of the most promising candidates. nih.govrsc.org
Synthetic Routes for Lead Optimization and Library Generation
The generation of a diverse library of analogs from the this compound lead compound relies on robust and versatile synthetic methodologies. The core pyrazole structure itself is typically synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.combiomedpharmajournal.org For this specific scaffold, a key intermediate would be a diketone derived from 2',5'-dichloro-2-hydroxyacetophenone.
Several synthetic strategies are employed for lead optimization and library generation:
1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrazole ring itself, reacting an alkyne with a diazo compound or a nitrilimine. mdpi.comnih.gov This approach allows for significant diversity as various substituted alkynes and hydrazine precursors can be utilized.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. mdpi.com These reactions are ideal for generating large libraries of pyrazole derivatives quickly, as varying each component introduces diversity. For example, a four-component reaction of a (hetaryl)aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can yield densely substituted pyranopyrazoles. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Heck reactions are invaluable for modifying the aryl rings of the molecule. researchgate.net For instance, a bromo- or iodo-substituted pyrazole or phenyl ring can be coupled with a wide range of boronic acids or alkenes to introduce novel substituents.
Functional Group Interconversion: Standard chemical transformations can be used to modify the lead compound. The phenolic hydroxyl can be alkylated or acylated. mdpi.com If other functional groups are present, they can be manipulated; for example, a nitro group can be reduced to an amine, which can then be further derivatized.
These synthetic routes are often adapted for parallel synthesis, enabling the production of many distinct compounds simultaneously for screening. nih.gov
Table 1: Key Synthetic Reactions for Pyrazole Derivative Libraries
| Reaction Type | Description | Starting Materials Example | Product Feature |
|---|---|---|---|
| Knorr Pyrazole Synthesis | Condensation of a β-diketone with a hydrazine. | A substituted 1,3-diketone + Substituted hydrazine | Forms the core pyrazole ring. |
| 1,3-Dipolar Cycloaddition | Reaction of a nitrile imine with an alkyne. | Hydrazonoyl halide + Terminal alkyne | Creates substituted pyrazoles with high regioselectivity. nih.gov |
| Suzuki Coupling | Pd-catalyzed reaction of an organoboron compound with a halide. | Bromo-substituted pyrazole + Aryl boronic acid | Introduces new aryl or heteroaryl groups. researchgate.net |
| Multicomponent Reactions | One-pot reaction with three or more components. | Aldehyde, malononitrile, β-ketoester, hydrazine | Rapidly generates highly functionalized, complex pyrazoles. mdpi.com |
Combinatorial Chemistry and High-Throughput Synthesis Approaches
To explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis are essential tools. benthamscience.com These approaches prioritize reaction efficiency and automation to generate large libraries of compounds for biological screening. rjraap.com
The application of these techniques involves:
Solid-Phase Synthesis: One of the starting materials is attached to a solid support (a resin bead). Reagents are then added in solution to perform a series of reactions. This method simplifies purification, as excess reagents and byproducts are simply washed away. The pyrazole core or a key precursor can be anchored to the resin, and a variety of building blocks can be sequentially added.
Solution-Phase Parallel Synthesis: Reactions are carried out in the wells of microtiter plates. This allows for hundreds or thousands of individual reactions to be run simultaneously. acs.org Reagent addition and workup can be automated using liquid-handling robots. The synthetic routes described in section 7.2, particularly multicomponent reactions, are well-suited for this format. mdpi.com
Flow Chemistry: Reagents are continuously pumped through reactors where they mix and react. mdpi.com This technique offers excellent control over reaction parameters like temperature and time, and can be used to safely handle hazardous intermediates like diazo compounds, which are often used in pyrazole synthesis. mdpi.com This method can be used to generate a continuous stream of different products by varying the input reagents.
These high-throughput methods enable the rapid creation of a structure-activity relationship (SAR) matrix, where the impact of substitutions at various positions on the scaffold can be systematically evaluated.
Bioisosteric Replacements and Their Strategic Application
Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. researchgate.netnih.gov For the this compound scaffold, several bioisosteric replacements can be considered.
Phenol (B47542) Bioisosteres: The phenolic hydroxyl group is prone to rapid metabolism (glucuronidation). cambridgemedchemconsulting.com Replacing it with a bioisostere can enhance metabolic stability and bioavailability.
Fused Pyrazole: A fused pyrazole ring system can act as a phenol mimic, maintaining the hydrogen bond donor capability. nih.gov
Difluoromethyl (CF2H) group: This group can also serve as a hydrogen bond donor, similar to a hydroxyl group. cambridgemedchemconsulting.com
Other acidic heterocycles like tetrazoles or hydroxamates can also be considered.
Phenyl Ring Bioisosteres: The dichlorophenyl ring can be replaced with various five- or six-membered heteroaromatic rings to modulate properties like polarity, solubility, and metabolism. cambridgemedchemconsulting.com
Thiophene, Furan, Thiazole: These 5-membered rings are common phenyl replacements. nih.govcambridgemedchemconsulting.com
Pyridine, Pyridazine, Pyrimidine: Introducing a nitrogen atom into the ring reduces lipophilicity and can block sites of CYP-mediated metabolism. cambridgemedchemconsulting.com
Pyrazole Ring Bioisosteres: While the pyrazole is the core scaffold, in some cases, it can be replaced with other 5-membered heterocycles to explore different binding modes or intellectual property space.
Isoxazole, Thiazole, 1,2,4-Triazole: These heterocycles can present similar vectors for substituent attachment.
Table 2: Strategic Bioisosteric Replacements
| Original Group | Bioisostere Example | Rationale for Replacement | Potential Outcome |
|---|---|---|---|
| Phenol (-OH) | Fused Pyrazole Ring | Mimic hydrogen bond donor, improve metabolic stability. nih.gov | Increased oral bioavailability. |
| Phenyl Ring | Thiophene Ring | Alter electronic properties, block metabolism. nih.gov | Improved pharmacokinetic profile. |
| Phenyl Ring | Pyridazine Ring | Increase polarity, improve solubility. cambridgemedchemconsulting.com | Enhanced water solubility. |
| Pyrazole Ring | Isoxazole Ring | Modify hydrogen bonding pattern, explore new IP. | Altered target selectivity. |
Prodrug Strategies and Targeted Delivery Conceptualizations
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.gov This strategy is particularly relevant for the this compound due to its phenolic hydroxyl group, which is an ideal handle for prodrug modification. nih.govresearchgate.net The primary goals of a prodrug strategy are to improve solubility, increase permeability, enhance metabolic stability, or achieve targeted delivery. scite.ainih.govwiley-vch.de
Conceptual prodrug strategies for this compound include:
Ester Prodrugs: The phenolic hydroxyl can be converted into an ester (e.g., acetate, phosphate, or amino acid ester). nih.govresearchgate.net Phosphate esters dramatically increase aqueous solubility, which is useful for intravenous formulations. Lipophilic esters can enhance membrane permeability and oral absorption. mdpi.com These esters are then cleaved by ubiquitous esterase enzymes in the body to release the active phenolic drug.
Carbamate and Carbonate Prodrugs: These linkages can also be used to mask the phenol, often providing more control over the rate of hydrolysis compared to simple esters. researchgate.net
Targeted Prodrugs: This advanced approach involves attaching a promoiety that is recognized by a specific enzyme or transporter at the target site. nih.govmdpi.com
Enzyme-Targeted: A promoiety could be designed to be cleaved only by an enzyme that is overexpressed in diseased tissue (e.g., certain proteases in tumors). nih.gov
Transporter-Targeted: Attaching a small peptide or sugar molecule could facilitate uptake by specific transporters (e.g., peptide transporters in the gut or glucose transporters in cancer cells). mdpi.com
For example, an O-(imidomethyl) derivative could be synthesized. This type of prodrug is designed to undergo chemical, rather than enzymatic, hydrolysis, which can lead to more predictable release kinetics. nih.gov Another concept is to create prodrugs that are activated by reactive oxygen species (ROS), which are often found at high levels in cancer cells or sites of inflammation. rsc.org These strategies aim to concentrate the active compound at the site of action, increasing efficacy and reducing systemic side effects.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Spectroscopic Methods for Definitive Structure Elucidation (e.g., NMR, MS, IR)
Spectroscopic methods are fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole, ¹H and ¹³C NMR spectra would provide a complete map of the carbon and hydrogen atoms. ktu.edu In ¹H NMR, the protons on the pyrazole (B372694) ring, the dichlorinated phenyl ring, and the hydroxyl and amine groups would each exhibit characteristic chemical shifts and coupling patterns. nih.gov For instance, the protons on the pyrazole ring typically appear as distinct signals, and their coupling can help confirm their relative positions. nih.gov The aromatic protons on the dichlorophenyl ring would show shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group. nih.gov Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, confirming the connectivity between the pyrazole and phenyl rings. ktu.edumdpi.com
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for pyrazole derivatives include the cleavage of the pyrazole ring and loss of substituents from the aromatic ring. researchgate.net The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, providing strong evidence for their presence in the molecule.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. N-H stretching vibrations from the pyrazole ring would also appear in this region. researchgate.net Characteristic C=C and C=N stretching vibrations from the aromatic and pyrazole rings would be observed in the 1400-1650 cm⁻¹ region. nih.gov The presence of C-Cl bonds would be indicated by absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net
Table 1: Representative Spectroscopic Data for a Hydroxyphenyl Pyrazole Moiety
| Technique | Feature | Expected Range / Value |
| ¹H NMR | Aromatic Protons | δ 6.8 - 7.8 ppm |
| Pyrazole CH Protons | δ 6.5 - 8.0 ppm | |
| Pyrazole NH Proton | δ 12.0 - 14.0 ppm (broad) | |
| Phenolic OH Proton | δ 8.0 - 10.0 ppm (broad) | |
| ¹³C NMR | Aromatic Carbons | δ 115 - 160 ppm |
| Pyrazole Carbons | δ 100 - 150 ppm | |
| IR | O-H Stretch (Phenol) | 3200 - 3600 cm⁻¹ (broad) |
| N-H Stretch (Pyrazole) | 3100 - 3300 cm⁻¹ | |
| C=C / C=N Stretch | 1400 - 1650 cm⁻¹ | |
| C-Cl Stretch | 600 - 800 cm⁻¹ | |
| HRMS | [M+H]⁺ for C₉H₆Cl₂N₂O | Calculated: 228.9930 |
Chromatographic Purity and Advanced Separation Techniques
Ensuring the purity of a chemical compound is critical for reliable research findings. Chromatographic techniques are the standard for assessing purity and for the separation of compounds from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of non-volatile organic compounds like this compound. researchgate.net A reversed-phase HPLC method, likely using a C18 column, would be developed to separate the target compound from any starting materials, byproducts, or isomers. The mobile phase would typically consist of a mixture of water (often with an acid modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Purity is determined by integrating the peak area of the compound of interest relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the compound strongly absorbs. researchgate.net
Advanced Separation Techniques For complex mixtures or the separation of closely related isomers, more advanced techniques may be required. Preparative HPLC can be used to purify larger quantities of the compound. For challenging separations of pyrazole regioisomers, techniques like silica (B1680970) gel column chromatography are often employed, sometimes in succession, to achieve high purity. nih.gov The choice of solvent system (eluent) is critical for achieving effective separation on a silica gel column. mdpi.com
Table 2: Typical HPLC Parameters for Purity Analysis of Pyrazole Derivatives
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Acetic Acid |
| Gradient | Isocratic or Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 260 nm |
| Column Temperature | 25 °C |
Crystallographic Analysis and Solid-State Characterization
While NMR provides the structure in solution, single-crystal X-ray diffraction provides unambiguous information about the molecule's three-dimensional structure and packing in the solid state.
Table 3: Illustrative Crystallographic Data for a Related Hydroxyphenyl Pyrazole Compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 11.7 Å, c = 14.9 Å, β = 94.0° |
| Molecules per Unit Cell (Z) | 4 |
| Key Interactions | O-H···N Hydrogen Bonding, N-H···O Hydrogen Bonding, π–π Stacking |
Note: Data is illustrative and based on published structures of similar compounds. nih.govresearchgate.net
Thermal Analysis Techniques for Compound Stability Assessment
Thermal analysis techniques are used to characterize the physical and chemical properties of a substance as a function of temperature. They are crucial for assessing the thermal stability, melting point, and decomposition profile of a compound.
Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point of a compound, which is a key indicator of purity. mdpi.com A sharp melting endotherm suggests a highly pure crystalline substance. DSC can also reveal other thermal events such as glass transitions or polymorphic phase transitions. mdpi.commdpi.com
Table 4: Representative Thermal Properties for Pyrazole Derivatives
| Technique | Parameter | Typical Observation |
| DSC | Melting Point (Tₘ) | Sharp endothermic peak (e.g., 160 - 250 °C) |
| Phase Transitions | Additional endothermic or exothermic peaks | |
| TGA | Decomposition Temp. (Tₔ) | Onset temperature of mass loss (e.g., >250 °C) |
| Residue | Percentage of mass remaining at high temperature |
Note: Ranges are illustrative and based on published data for various pyrazole derivatives. researchgate.netmdpi.com
Electrochemical Characterization and Redox Properties
Electrochemical methods can be employed to investigate the redox properties of molecules, particularly those with electron-rich or easily oxidizable/reducible moieties.
Cyclic Voltammetry (CV) For this compound, the presence of the phenolic hydroxyl group makes it a candidate for electrochemical analysis. Phenolic compounds are known to undergo oxidation, and cyclic voltammetry can be used to determine the oxidation potential. researchgate.net The electrochemical behavior is often pH-dependent, as the oxidation process can involve the transfer of both electrons and protons. researchgate.netnih.gov By scanning the potential and measuring the resulting current, CV can provide information on the reversibility of the redox process and the stability of the resulting oxidized species. researchgate.net Such studies are valuable for understanding potential antioxidant activity or for applications in electro-organic synthesis.
Table 5: Typical Parameters for Electrochemical Analysis of Phenolic Compounds
| Parameter | Description |
| Technique | Cyclic Voltammetry (CV) |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Electrolyte | Buffer solution at various pH values (e.g., Britton-Robinson) |
| Measurement | Anodic Peak Potential (Eₚₐ) vs. pH |
Future Perspectives and Emerging Research Directions for 3 4,5 Dichloro 2 Hydroxyphenyl Pyrazole Research
Emerging Synthetic Methodologies and Innovative Technologies
The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving beyond classical condensation reactions to more efficient, sustainable, and innovative technologies. researchgate.net These modern approaches offer substantial advantages, including higher yields, reduced reaction times, and milder, more environmentally friendly conditions. rsc.org Adopting these methodologies for the synthesis of 3-(4,5-dichloro-2-hydroxyphenyl)pyrazole and its analogues could streamline production and facilitate the creation of diverse chemical libraries for screening.
Key emerging technologies applicable to pyrazole synthesis include:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to heat reactions, often leading to dramatic reductions in reaction time and improved yields compared to conventional heating. rsc.org
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields, providing an energy-efficient alternative for synthesizing heterocyclic compounds. rsc.orgresearchgate.net
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, offering high levels of efficiency and atom economy. mdpi.comnih.gov This approach is highly suitable for generating libraries of diverse pyrazole derivatives. nih.gov
Green Chemistry Approaches: The use of biodegradable catalysts, solvent-free reaction conditions, and eco-friendly solvents like water or deep eutectic solvents is becoming more prevalent. researchgate.netmdpi.comias.ac.in For instance, nano-ZnO and molecular iodine have been employed as efficient catalysts in pyrazole synthesis. mdpi.com
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety, scalability, and product consistency, which is particularly valuable for late-stage modification of complex molecules. mdpi.com
| Methodology | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved efficiency. | Rapid synthesis of analogues and library generation. | rsc.org |
| Multicomponent Reactions (MCRs) | High atom and step economy, operational simplicity, product diversity. | Efficient one-pot synthesis to create structurally complex derivatives. | nih.gov |
| Green Chemistry (e.g., Nano-catalysts) | Environmentally friendly, high yields, straightforward work-up. | Sustainable and efficient production pathways. | ias.ac.inmdpi.com |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. | Consistent and scalable synthesis for further development. | mdpi.com |
Identification of Novel Biological Targets and Underexplored Disease Areas
Pyrazole derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. researchgate.netnih.govmdpi.com Future research on this compound should extend beyond its current known activities to investigate its potential against a broader range of biological targets and in disease areas where other pyrazoles have shown promise.
Many pyrazole-containing compounds exert their effects by inhibiting specific enzymes or modulating receptor activity. hilarispublisher.comfrontiersin.org Exploring the interaction of this compound with these targets could reveal novel therapeutic applications.
| Biological Target Class | Specific Examples | Associated Disease Areas | Reference |
|---|---|---|---|
| Protein Kinases | CDK, PI3K, VEGFR, c-Src Kinase | Cancer | hilarispublisher.comnih.govmdpi.com |
| Enzymes in Inflammatory Pathways | Cyclooxygenase (COX-2), Lipoxygenase | Inflammation, Pain | nih.govnih.gov |
| Microtubule Proteins | Tubulin | Cancer | nih.govtandfonline.com |
| Neuro-related Enzymes | Monoamine Oxidase (MAO) | Neurodegenerative Diseases, Depression | nih.gov |
| Viral Enzymes | Hepatitis A Virus, Herpes Simplex Virus Proteases | Viral Infections | nih.gov |
| Bacterial Enzymes | DNA Gyrase | Bacterial Infections | mdpi.com |
Further investigation could focus on developing this compound for underexplored therapeutic areas such as neurodegenerative disorders, metabolic diseases like diabetes, and drug-resistant microbial infections. mdpi.commdpi.com
Integration with Artificial Intelligence and Machine Learning in Compound Design and Discovery
Key applications of AI and ML in this context include:
Virtual Screening and Molecular Docking: Computational methods can screen large virtual libraries of pyrazole derivatives to identify candidates with high binding affinity for specific biological targets. connectjournals.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyrazole analogues with their biological activity, guiding the rational design of more potent compounds. connectjournals.com
De Novo Drug Design: Generative AI models can propose entirely new molecules based on the pyrazole scaffold that are optimized for desired properties, such as enhanced efficacy and better drug-likeness. springernature.comresearchgate.net
Retrosynthesis Prediction: AI tools can predict viable synthetic routes for novel, computationally designed compounds, bridging the gap between virtual design and laboratory synthesis. nih.govresearchgate.net
A recent study demonstrated the power of integrating combinatorial chemistry, molecular docking, and deep learning to design and synthesize new pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov This approach highlights a framework that could be effectively applied to the this compound core to discover novel therapeutic agents. nih.gov
Multidisciplinary Approaches in Compound Design and Evaluation
The future of drug discovery lies in the seamless integration of multiple scientific disciplines. A multidisciplinary approach is essential for the comprehensive design and evaluation of derivatives of this compound. This involves a collaborative effort combining expertise from synthetic organic chemistry, computational chemistry, molecular biology, pharmacology, and materials science. tandfonline.com
One promising strategy is molecular hybridization , which involves combining the pyrazole scaffold with other known bioactive moieties (e.g., thiazole, sulfonamide, indole) to create hybrid compounds with potentially synergistic or novel mechanisms of action. nih.govmdpi.com For example, hybrid analogs of combretastatin (B1194345) and pyrazole have been synthesized as potential tubulin polymerization inhibitors. nih.gov Such strategies create compounds that can interact with multiple targets, which can be advantageous for treating complex diseases like cancer. nih.gov The combination of experimental screening with computational modeling provides a powerful feedback loop, where computational predictions guide synthetic efforts, and experimental results refine the predictive models. tandfonline.com
Challenges and Opportunities in the Field of Pyrazole-Based Medicinal Chemistry
Despite the immense potential of pyrazole-based compounds, several challenges remain. A key challenge in medicinal chemistry is achieving target selectivity to minimize off-target effects. nih.gov Additionally, the in vivo metabolic stability and potential toxicity of pyrazole derivatives require careful consideration during the drug development process. nih.gov For unsymmetrically substituted pyrazoles, controlling the regioselectivity of the synthesis to obtain a specific isomer can also be a significant hurdle. nih.gov
However, these challenges are balanced by significant opportunities. The pyrazole ring is a proven pharmacophore, with a growing number of derivatives being approved as drugs, underscoring its therapeutic relevance. nih.govrsc.org The continuous development of innovative synthetic methodologies and the increasing sophistication of computational design tools are opening new avenues for discovery. researchgate.netnih.gov By addressing the existing challenges and capitalizing on these opportunities, researchers can continue to develop novel and effective therapeutics based on the this compound scaffold for a wide range of unmet medical needs. connectjournals.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
